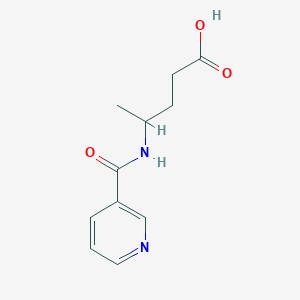![molecular formula C11H9F3O3 B7578272 2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid](/img/structure/B7578272.png)
2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid, also known as TFMPA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the family of aryloxyacetic acids and has been shown to have various biological activities.
Wirkmechanismus
2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid exerts its biological effects by binding to specific sites on ion channels and receptors. It has been shown to interact with the transmembrane domains of the GABA(A) receptor, which leads to a decrease in the activity of this receptor. 2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid also binds to the extracellular domain of the P2X receptor, leading to inhibition of its function.
Biochemical and Physiological Effects:
2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of the GABA(A) receptor, which can lead to an increase in neuronal excitability. 2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid has also been shown to inhibit the function of the P2X receptor, which can lead to a decrease in pain perception and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid in scientific research is its high potency and specificity for certain ion channels and receptors. This allows researchers to study the function of these targets with a high degree of precision. However, one limitation of using 2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid is its potential for off-target effects, which can lead to unintended consequences in experimental systems.
Zukünftige Richtungen
2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid has the potential to be used in a wide range of scientific research applications. Some possible future directions include:
1. Further studies to elucidate the molecular mechanisms of 2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid's interactions with ion channels and receptors.
2. Development of novel 2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid derivatives with improved potency and selectivity for specific targets.
3. Investigation of the potential therapeutic applications of 2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid in various disease states, such as chronic pain and epilepsy.
4. Studies to assess the safety and toxicity of 2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid in vivo, which would be necessary for its potential use as a therapeutic agent.
Synthesemethoden
The synthesis of 2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid involves the reaction of 2-(trifluoromethyl)phenol with chloromethyl propenoate in the presence of a base. This reaction results in the formation of 2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid, which can be further purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid has been widely used in scientific research as a tool to study the function of certain ion channels and receptors. It has been shown to be a potent inhibitor of the GABA(A) receptor, which is a major inhibitory neurotransmitter in the central nervous system. 2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid has also been used to study the function of the P2X receptor, which is involved in various physiological processes such as pain perception and inflammation.
Eigenschaften
IUPAC Name |
2-[[2-(trifluoromethyl)phenoxy]methyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O3/c1-7(10(15)16)6-17-9-5-3-2-4-8(9)11(12,13)14/h2-5H,1,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAGMSXRDXXMBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COC1=CC=CC=C1C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[2-(Trifluoromethyl)phenoxy]methyl]prop-2-enoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-N-[(2-methylpyrazol-3-yl)methyl]oxan-4-amine](/img/structure/B7578197.png)
![3-Fluoro-4-[(2-oxoquinolin-1-yl)methyl]benzonitrile](/img/structure/B7578200.png)
![4-[[2-(2-Chlorophenyl)sulfanylacetyl]amino]pentanoic acid](/img/structure/B7578201.png)

![4-[(5-Phenyl-1,2-oxazole-3-carbonyl)amino]pentanoic acid](/img/structure/B7578204.png)
![2-[(3-Methyl-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578213.png)
![2-[(2-Methoxy-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578219.png)
![2-[(2,3-Dichlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578229.png)
![2-[(2-Fluoro-4-nitrophenoxy)methyl]prop-2-enoic acid](/img/structure/B7578242.png)
![2-[(3S)-3-hydroxypyrrolidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B7578249.png)
![2-[[(4-Fluorophenyl)methyl-methylamino]methyl]prop-2-enoic acid](/img/structure/B7578263.png)
![1-[(3-Fluorophenyl)methyl]-2-propan-2-ylimidazole](/img/structure/B7578280.png)
![5-Methyl-3-[(2-propylimidazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7578285.png)
![4-[(2-Propylimidazol-1-yl)methyl]benzoic acid](/img/structure/B7578286.png)